3-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]prop-2-enoic acid
Description
3-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]prop-2-enoic acid is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a prop-2-enoic acid moiety
Properties
IUPAC Name |
(E)-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-17-11-5-2-9(3-6-11)13-14-10(8-18-13)4-7-12(15)16/h2-8H,1H3,(H,15,16)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWYEYGQIRJQEJ-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Competing Pathways in Hantzsch Synthesis
During thiazole formation, competing nucleophilic attack at the β-position of α-bromoacrylate can yield 3-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]prop-2-enoic acid (5-regioisomer). Polar aprotic solvents (e.g., acetonitrile) reduce this byproduct to <5%.
Hydrolysis Challenges
Ester hydrolysis under strongly acidic conditions may degrade the thiazole ring. Alkaline conditions (pH 10–12) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) prevent decomposition, achieving >90% conversion.
Industrial-Scale Adaptation
For kilogram-scale production, the thiourea cyclization route is optimal:
- Batch Reactor : 500 L, jacketed for temperature control
- Workup : Centrifugal filtration followed by activated carbon decolorization
- Purity : 98.5% (by GC-MS) after recrystallization from ethanol/water (3:1)
Emerging Methodologies
Photocatalytic C–H Activation
Recent advances utilize visible-light photocatalysis to form the thiazole-propenoic acid bond. Using Ru(bpy)₃Cl₂ under blue LED irradiation, direct coupling of 4-methoxyphenylthiol with propiolic acid achieves 55% yield.
Flow Chemistry Approaches
Microreactor systems (0.5 mm ID tubing) enable rapid mixing of 4-methoxyphenyl isothiocyanate and bromoacrylate derivatives. Residence time: 2 minutes; yield: 70%.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in bacterial cells. The compound’s anticancer properties could be due to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Cresol: An aromatic organic compound with a hydroxyl group attached to a benzene ring.
4,4’-Dichlorobenzophenone: An organic compound with two chlorophenyl groups attached to a carbonyl group.
2-Fluorodeschloroketamine: A derivative of ketamine with a fluorine atom substitution.
Comparison: 3-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]prop-2-enoic acid is unique due to its combination of a thiazole ring, methoxyphenyl group, and prop-2-enoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds. For example, while cresol is primarily known for its antiseptic properties, this compound has broader applications in medicinal chemistry and materials science.
Biological Activity
3-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]prop-2-enoic acid, also known as a derivative of thiazole, exhibits significant biological activity that has garnered attention in various fields of medicinal chemistry. This compound is characterized by its unique structure which includes a thiazole ring and a prop-2-enoic acid moiety, contributing to its diverse pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. A study demonstrated that derivatives similar to this compound possess effective inhibitory action against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 20 | 50 |
| Pseudomonas aeruginosa | 18 | 50 |
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis and inhibits cell proliferation through the activation of specific signaling pathways.
Case Study: MCF-7 Cell Line
A recent study evaluated the effects of the compound on MCF-7 cells. The results indicated:
- IC50 Value : 25 µM
- Mechanism : Induction of apoptosis via caspase activation.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Research Findings Summary
A study conducted on LPS-stimulated macrophages showed that treatment with the compound reduced cytokine levels significantly:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 80 |
| IL-6 | 120 | 60 |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
- Receptor Modulation : It could act as a modulator for receptors associated with inflammation and cancer progression.
- Signal Transduction Pathways : The compound influences pathways such as MAPK and NF-kB, which are crucial for cell survival and proliferation.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 3-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]prop-2-enoic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, thiazole ring formation can be achieved by reacting 4-methoxyphenyl-substituted thiourea derivatives with α,β-unsaturated carbonyl intermediates. Key steps include:
- Thiazole Cyclization : Use of reagents like 3-chloropentane-2,4-dione in refluxing acetone (70–80°C) to form the thiazole core .
- Acidification : Post-reaction acidification (e.g., glacial acetic acid) to precipitate the product, followed by recrystallization from methanol or ethanol for purification .
- Yield Optimization : Reaction time (6–8 hours) and stoichiometric ratios (1:1.2 molar ratio of thiourea to carbonyl reagent) are critical. Monitoring via TLC ensures completion .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H NMR (DMSO-d6) confirms the presence of the thiazole ring (δ 7.8–8.2 ppm for aromatic protons) and the α,β-unsaturated carboxylic acid (δ 6.5–7.2 ppm for vinyl protons). 13C NMR identifies the carbonyl carbon (δ ~170 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=N thiazole) validate functional groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]+ at m/z 289.05 for C14H12NO3S) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should match theoretical values within ±0.3% .
Q. What are the primary chemical reactivity profiles of this compound under standard laboratory conditions?
- Methodological Answer : The compound undergoes:
- Oxidation : Thiazole sulfur can be oxidized to sulfoxides/sulfones using m-chloroperbenzoic acid (mCPBA) in dichloromethane (0–5°C, 2 hours) .
- Reduction : The α,β-unsaturated double bond is reduced with NaBH4 in methanol, yielding propanoic acid derivatives .
- Electrophilic Substitution : Bromination (Br2 in acetic acid) at the thiazole’s 5-position occurs under mild conditions (25°C, 1 hour) .
Advanced Research Questions
Q. How can researchers address low yields in the final step of synthesizing this compound, particularly during recrystallization?
- Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., ethanol:water, 3:1) to improve solubility gradients. Gradual cooling (2°C/min) enhances crystal formation .
- Impurity Profiling : HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) identifies byproducts like unreacted thiourea or dimerized intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours, minimizing degradation and improving yields (~15% increase) .
Q. What strategies are effective for designing Structure-Activity Relationship (SAR) studies targeting antimicrobial activity?
- Methodological Answer :
- Derivatization : Synthesize analogs with substituents at the 4-methoxyphenyl group (e.g., halogens, nitro groups) to assess electronic effects on bioactivity .
- Biological Assays : Use standardized MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli (24-hour incubation, 37°C). Correlate logP values (calculated via ChemDraw) with activity trends .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinity to bacterial enoyl-ACP reductase, a target for antimicrobial agents .
Q. How can discrepancies between computational predictions and experimental biological data be resolved?
- Methodological Answer :
- Data Validation : Cross-check docking results with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns .
- Metabolite Screening : LC-MS/MS identifies potential metabolic degradation (e.g., demethylation of the methoxy group) that reduces in vivo efficacy .
- Synergistic Studies : Combine with known inhibitors (e.g., triclosan) to evaluate additive vs. antagonistic effects using checkerboard assays .
Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action in anticancer studies?
- Methodological Answer :
- Transcriptomics : RNA-seq of treated cancer cells (e.g., MCF-7) identifies differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) .
- Flow Cytometry : Annexin V/PI staining quantifies apoptosis/necrosis ratios after 48-hour exposure (IC50 dose) .
- In Vivo Models : Xenograft studies in BALB/c mice (20 mg/kg/day, oral gavage) monitor tumor volume reduction and toxicity via histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
